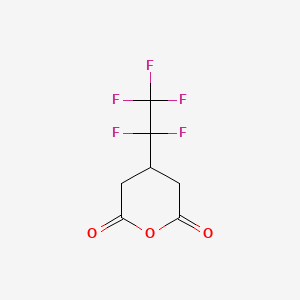
4-(pentafluoroethyl)oxane-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pentafluoroethyl)oxane-2,6-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of a pentafluoroethyl group attached to an oxane-2,6-dione ring, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pentafluoroethyl)oxane-2,6-dione typically involves the introduction of a pentafluoroethyl group into an oxane-2,6-dione framework. This can be achieved through various synthetic routes, including:
Nucleophilic substitution reactions: Utilizing pentafluoroethyl halides as the source of the pentafluoroethyl group.
Electrophilic addition reactions: Employing pentafluoroethyl cations to react with oxane-2,6-dione derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often include:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pentafluoroethyl)oxane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Including halides and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxane-2,6-dione derivatives with additional oxygen-containing functional groups.
Reduction: Can produce alcohols or other reduced forms of the compound.
Substitution: Results in the formation of new compounds with different functional groups replacing the pentafluoroethyl group.
Applications De Recherche Scientifique
4-(Pentafluoroethyl)oxane-2,6-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(pentafluoroethyl)oxane-2,6-dione involves its interaction with specific molecular targets and pathways. The pentafluoroethyl group can influence the compound’s reactivity and binding affinity, leading to various effects, such as:
Enzyme inhibition: By binding to active sites and altering enzyme activity.
Receptor modulation: Interacting with receptors to modulate their function.
Signal transduction: Affecting cellular signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoroethyl)oxane-2,6-dione: Similar structure but with a trifluoroethyl group instead of a pentafluoroethyl group.
4-(Hexafluoroethyl)oxane-2,6-dione: Contains a hexafluoroethyl group, leading to different chemical properties.
Uniqueness
4-(Pentafluoroethyl)oxane-2,6-dione is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical reactivity and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethyl)oxane-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5O3/c8-6(9,7(10,11)12)3-1-4(13)15-5(14)2-3/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKLQKIRKBDJFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1=O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
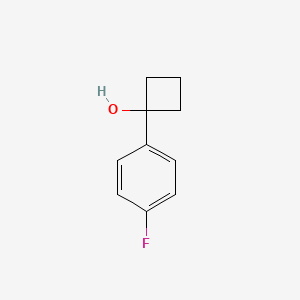
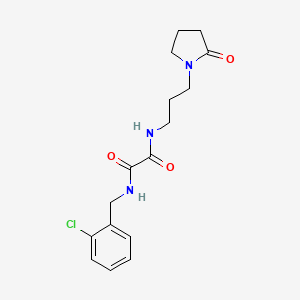
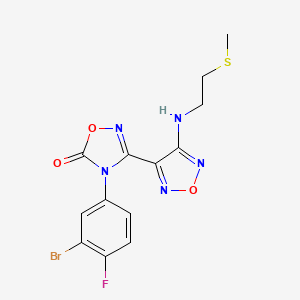
![3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2975926.png)
![(2E)-3-[4-(2-methylpropyl)phenyl]-1-pyrrolidinylprop-2-en-1-one](/img/structure/B2975928.png)
![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate](/img/structure/B2975929.png)
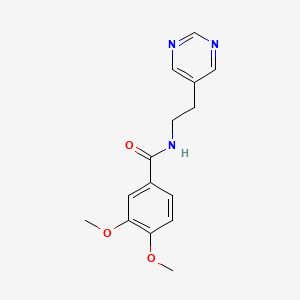
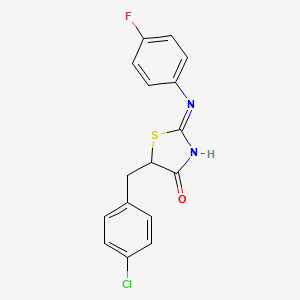
![2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2975933.png)
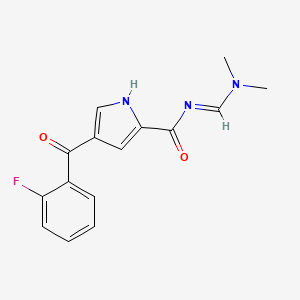
![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2975936.png)
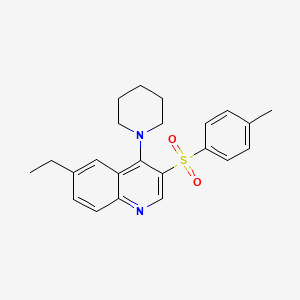

![benzo[c][1,2,5]thiadiazol-5-yl(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate](/img/structure/B2975945.png)
